5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
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Overview
Description
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, in this case, a cyclopropane ring fused to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The spirocyclic structure can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or sulfonated indoles
Scientific Research Applications
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
5-hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
3-methylindole: A compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-7(13)5-8-9(6)12-10(14)11(8)2-3-11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFHSZVAQNLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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